molecular formula C22H27NO4 B2446342 [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1524717-47-2

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2446342
CAS No.: 1524717-47-2
M. Wt: 369.461
InChI Key: KCLOEVBVYCXBCO-UHFFFAOYSA-N
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Description

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phenylbutan-2-yl group with a carbamoyl methyl ester, linked to an ethoxyphenyl acetate moiety. Its structural complexity allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-phenylbutan-2-ylamine. This intermediate is then reacted with methyl chloroformate to form the corresponding carbamate. The final step involves esterification with 2-(4-ethoxyphenyl)acetic acid under acidic conditions to yield the target compound.

Reaction Conditions:

    Amination: 4-Phenylbutan-2-one is reduced using a suitable reducing agent like sodium borohydride to form 4-phenylbutan-2-ylamine.

    Carbamate Formation: The amine is reacted with methyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The carbamate is esterified with 2-(4-ethoxyphenyl)acetic acid using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The phenylbutan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester and carbamate groups can be reduced to alcohols and amines, respectively.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products

    Oxidation: 4-Phenylbutanoic acid, 4-Phenylbutan-2-one.

    Reduction: 4-Phenylbutan-2-yl alcohol, 4-Phenylbutan-2-ylamine.

    Substitution: 2-(4-Methoxyphenyl)acetate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a precursor for designing new pharmaceuticals. Its structural motifs are common in bioactive molecules, making it a valuable scaffold for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The phenyl and ethoxy groups are known to interact with various biological targets, suggesting possible applications in treating diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects depends on its interaction with molecular targets. The phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, while the carbamoyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
  • [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate
  • [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Uniqueness

[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-3-26-20-13-11-19(12-14-20)15-22(25)27-16-21(24)23-17(2)9-10-18-7-5-4-6-8-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLOEVBVYCXBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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